![molecular formula C22H22N2O5 B6495078 N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 1351631-60-1](/img/structure/B6495078.png)
N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (DNE) is a novel small molecule compound that has been studied for its potential applications in scientific research. DNE has been shown to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments for its advantages and limitations.
Scientific Research Applications
N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a tool for studying the molecular mechanism of cell death. It has also been used in studies of the mechanisms of action of various drugs, as well as for the study of the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is not fully understood, but it is believed to involve interactions with proteins and enzymes. It has been shown to interact with cysteine residues on proteins and enzymes, and to modulate the activity of certain proteins and enzymes. It has also been shown to interact with DNA and to modulate the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide have been studied in various cell types, including mammalian cells, bacterial cells, and yeast cells. In mammalian cells, N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has been shown to induce apoptosis, or programmed cell death, and to modulate the expression of certain genes. In bacterial cells, it has been shown to modulate the expression of certain genes, as well as to inhibit the growth of certain bacteria. In yeast cells, it has been shown to modulate the expression of certain genes and to inhibit the growth of certain yeast.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide in laboratory experiments include its low cost and its ability to interact with proteins and enzymes. Its use in laboratory experiments is also relatively safe, as it is not toxic to cells. However, it is important to note that N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is not as stable as some other compounds and can be degraded by light and air. Additionally, N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has a relatively short half-life and must be used quickly after synthesis.
Future Directions
The potential future directions for N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide include further studies of its mechanism of action, its potential applications in drug development, and its potential applications in gene therapy. Additionally, further studies of its effects on different cell types and its interactions with proteins and enzymes could yield valuable insights into its potential applications in biomedical research. Finally, further studies of its potential applications in the detection of reactive oxygen species could lead to the development of new diagnostic tools.
Synthesis Methods
The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has been reported in a number of studies, with the most common method involving the reaction of 2,4-dimethoxyphenylacetic acid with 2-hydroxy-2-(naphthalen-1-yl)ethyl acetic acid. The reaction is typically carried out in an aqueous solution at a temperature of approximately 70°C, and the resulting product is purified by recrystallization.
properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-28-15-10-11-18(20(12-15)29-2)24-22(27)21(26)23-13-19(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,25H,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPGRAADZPQNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide |
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